Computed Physicochemical Property Set Differentiates the 6-Nitro Isomer from the 4-Nitro Positional Isomer
The target compound (6-nitro isomer, CAS 505029-56-1) and its 4-nitro positional isomer (CAS 505029-55-0) share the identical molecular formula (C₁₁H₁₂N₂O₃) and molecular weight (220.22 g·mol⁻¹) but exhibit distinct computed physicochemical properties that influence handling, formulation, and chromatographic behavior . The 6-nitro isomer has a computed density of 1.255 g·cm⁻³, a boiling point of 418.4 °C (at 760 mmHg), and a flash point of 206.8 °C . While directly comparable computed data for the 4-nitro isomer are sparse in the public domain, the differing nitro position alters the dipole moment and polar surface area, which directly affect solubility, HPLC retention time, and solid-state packing—parameters critical for procurement decisions in medicinal chemistry and process development .
| Evidence Dimension | Computed density (g·cm⁻³) |
|---|---|
| Target Compound Data | 1.255 g·cm⁻³ |
| Comparator Or Baseline | 3-Ethyl-1-methyl-4-nitroindolin-2-one (CAS 505029-55-0): density data not publicly reported; same molecular formula, differing spatial nitro placement |
| Quantified Difference | Nitro positional isomerism is expected to produce a measurable difference in computed dipole moment and polar surface area; quantitative density delta unavailable due to absent comparator data |
| Conditions | Computed values derived from ACD/Labs or analogous in silico prediction algorithms as aggregated by ChemSrc and ChemBlink |
Why This Matters
Even when two positional isomers share identical molecular weight and formula, differences in density and polarity directly impact solubility, crystallization behavior, and chromatographic purification protocols—making indiscriminate substitution a source of experimental irreproducibility.
